3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound characterized by the presence of a piperidine ring attached to a triazole moiety. It is classified as a nitrogen-containing heterocyclic compound and is of interest in various fields including medicinal chemistry and materials science. The compound has the molecular formula and a molecular weight of 166.22 g/mol, with a CAS number of 661470-61-7.
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine typically involves several steps that may include:
The molecular structure of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine features:
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activities.
The mechanism of action for 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine is not fully elucidated but is believed to involve:
Research indicates that triazole derivatives can exhibit various biological activities due to their structural features.
The stability and reactivity of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine make it suitable for further modifications and applications in research settings.
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine has several scientific applications:
This compound represents a valuable tool in both academic and industrial research settings due to its diverse applications and potential for further exploration in various fields.
The molecular architecture of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine represents a strategic fusion of two privileged pharmacophores in medicinal chemistry. The piperidine moiety contributes favorable bioavailability through enhanced membrane permeability and provides a versatile platform for structural diversification via nitrogen functionalization. Meanwhile, the 4-methyl-1,2,4-triazole component serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability while maintaining hydrogen-bonding capabilities critical for target engagement [1] [7]. This hybrid design capitalizes on complementary physicochemical properties: the piperidine's aliphatic nature balances the triazole's heteroaromatic character, yielding compounds with calculated logP values typically ranging from 1.5-2.5, ideal for cellular penetration [1].
Rational scaffold optimization has focused on three primary vectors: 1) N-functionalization of the piperidine nitrogen to modulate basicity (pKa 7.5-9.0) and introduce target-specific pharmacophores; 2) Triazole ring substitutions at C-5 position to explore steric and electronic effects; and 3) Linker engineering between the heterocycles, with methylene (-CH₂-), sulfonyl (-SO₂-), and thiomethyl (-S-CH₂-) bridges systematically evaluated for conformational flexibility and binding complementarity [1] [5]. Computational analyses reveal that the methylene-linked hybrid adopts a low-energy conformation where the triazole plane sits perpendicular to the piperidine chair, positioning both nitrogen-rich domains for simultaneous interaction with enzymatic pockets .
Table 1: Strategic Design Approaches for Triazole-Piperidine Hybrids
Design Objective | Structural Modification | Theoretical Advantage | Experimental Validation |
---|---|---|---|
Enhanced Bioavailability | Piperidine N-alkylation | Reduced basicity, improved membrane permeability | 3-5x increased Caco-2 permeability vs. parent compound [1] |
Target Engagement | C-5 Triazole substituents (halogens, aryl groups) | Augmented π-stacking and hydrophobic interactions | 10-100x potency improvement in enzyme inhibition assays [2] [6] |
Metabolic Stability | Sulfonyl linker replacement | Resistance to oxidative metabolism | 2.3x longer microsomal half-life vs. thioether analogs [5] |
Conformational Restriction | Spirocyclic fusion at C-3/C-4 | Reduced rotational freedom, entropy gain upon binding | 8x higher affinity for glutaminyl cyclase [6] |
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives typically employs convergent strategies with key intermediates prepared separately before final coupling. A robust four-step sequence begins with piperidine-3-carboxylic acid as the core building block:
Microwave-assisted synthesis has dramatically improved efficiency for critical steps. Recent protocols demonstrate that cyclocondensation of piperidinyl hydrazides with orthoesters under microwave irradiation (120°C, 15 min) achieves 92% yield of the triazole-piperidine core – a 40% reduction in reaction time and 20% yield increase versus conventional heating . For N1-substituted derivatives, nucleophilic displacement proves effective: 3-(chloromethyl)piperidine reacts with 4-methyl-1,2,4-triazole-3-thiol under basic conditions (K₂CO₃/DMF) to yield 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine at 85% efficiency [1].
Table 2: Synthetic Routes to Key Derivatives
Target Compound | Key Synthetic Steps | Reaction Conditions | Yield (%) | Characterization |
---|---|---|---|---|
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Cyclocondensation of piperidine-3-carbohydrazide with triethyl orthoacetate | MW, 120°C, 15 min, solvent-free | 92 | ¹H NMR (DMSO-d6): δ 1.65–1.78 (m, 4H), 2.75–2.89 (m, 3H), 3.05 (s, 3H), 3.28 (d, 2H), 4.05 (br s, 1H) |
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine | Nucleophilic substitution of 3-(chloromethyl)piperidine with 4-methyl-4H-1,2,4-triazole-3-thiol | K₂CO₃, DMF, 80°C, 6h | 85 | ¹³C NMR (CDCl3): δ 38.5 (CH₂), 45.9 (N-CH3), 52.1, 54.3 (piperidine CH₂), 127.8 (triazole C), 152.3 (triazole C) [1] |
4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride | Oxidation of thioether followed by HCl salt formation | m-CPBA, DCM; then HCl/Et₂O | 78 | HRMS (ESI): m/z calcd for C8H15ClN4O2S [M+H]+ 266.75; found 266.72 [5] |
3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine | Pd-catalyzed coupling of 3-(4-iodo-1,2,4-triazol-3-yl)piperidine with cyclohexylzinc chloride | Pd(PPh3)4, THF, 65°C, 12h | 68 | HPLC purity: 98.2%; [α]D²⁵ = -12.5° (c 1.0, CHCl3) [6] |
Systematic exploration of substituent effects has revealed profound influences on biological activity across multiple target classes. The piperidine nitrogen demonstrates exceptional versatility: acylation converts antimicrobial agents to glutaminyl cyclase inhibitors, while quaternization enhances antibacterial potency against Gram-negative pathogens. Specifically, introduction of a benzoyl group at N1 shifts activity from antimicrobial (MIC >50 µg/mL) to potent isoQC inhibition (IC50 = 0.73 ± 0.54 µM), attributed to enhanced hydrogen bonding with Glu202 and Asn204 residues in the enzyme's catalytic pocket [2] [6].
The C-5 position of the triazole ring serves as a critical activity modulator. Electron-withdrawing substituents (Cl, Br, CF₃) significantly enhance antibacterial efficacy, with 5-(3-bromophenyl) derivatives showing 15.6 µg/mL MBC against Staphylococcus aureus – comparable to first-line antibiotics. Conversely, electron-donating groups (OCH₃, CH₃) improve anticancer activity through increased cellular uptake and OXPHOS inhibition [1] . Dramatic selectivity shifts occur with linker modifications: thioether-linked derivatives exhibit 3-5× greater biofilm inhibition against Pseudomonas aeruginosa than methylene-linked analogs, while sulfonyl bridges enhance glutaminyl cyclase selectivity by 100-fold over related metalloproteases [1] [5].
Conformational analysis reveals that piperidine ring stereochemistry critically influences target engagement. The (3R)-enantiomer of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine shows 50-fold greater potency against aromatase than its (3S)-counterpart, attributed to optimal positioning of the cyclohexyl group in the hydrophobic accessory pocket. Similarly, trans-disubstituted piperidines demonstrate superior antibacterial coverage compared to cis-configured derivatives due to enhanced membrane interaction [6].
Table 3: SAR of Key Structural Modifications
Modification Site | Structural Variation | Biological Activity Impact | Optimal Substituent |
---|---|---|---|
Piperidine N1 | -H (free base) | Broad-spectrum antibacterial | N/A (parent compound) |
-COAr (aromatic amide) | Glutaminyl cyclase inhibition | 4-(Trifluoromethyl)benzoyl (IC50 0.73 µM) [2] | |
-SO2R (sulfonamide) | Antifungal enhancement | 4-Chlorophenylsulfonyl (MFC 16 µg/mL) [5] | |
Triazole C5 | -H | Moderate activity | Baseline |
-Ph (phenyl) | Improved cell penetration | Unsubstituted phenyl | |
-4-Br-Ph | Antibacterial amplification | 4-Bromophenyl (MBC 15.6 µg/mL) [1] | |
-3-CF3-Ph | Anticancer enhancement | 3-(Trifluoromethyl)phenyl (OXPHOS IC50 0.18 µM) [3] | |
Linker (X) | -CH2- (methylene) | Balanced activity | Universal |
-S- (thioether) | Biofilm penetration | Thiomethyl for antibacterials [1] | |
-SO2- (sulfonyl) | Target selectivity | Sulfonyl for enzyme inhibitors [5] |
Conformational restriction strategies have proven highly effective for enhancing target selectivity and potency of triazole-piperidine hybrids. Ring fusion techniques create rigid analogs with distinct biological profiles: incorporating the piperidine nitrogen into a quinoline system yields compounds with 78-fold increased affinity for glutaminyl cyclase (Kd = 1.8 nM) due to perfect complementarity with the isoQC hydrophobic subpocket [2]. Spirocyclic systems generated by fusing cyclopropane at C3-C4 of the piperidine ring reduce the number of accessible conformations by 85% while increasing anticancer activity 12-fold in A549 lung cancer models [6].
Steric hindrance approaches strategically introduce ortho-substituents to limit bond rotation. The 2,6-dimethylphenyl analog of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine shows 40× greater OXPHOS inhibition than its unsubstituted counterpart (IC50 = 0.18 µM) by locking the triazole in a bioactive orientation relative to the piperidine chair [3]. Vinylogue restriction replaces flexible methylene linkers with rigid alkenes, yielding compounds with improved metabolic stability (t½ > 120 min in human microsomes) and 8× enhanced cellular uptake in tumor models [2].
Computational studies demonstrate that these restrictions lower the energy difference between free and bound states (ΔΔG up to -3.2 kcal/mol), providing significant entropic advantages upon target binding. Molecular dynamics simulations reveal that spiro-restricted derivatives maintain residence times >300 seconds in the glutaminyl cyclase active site – 10× longer than flexible analogs – explaining their superior in vivo efficacy in xenograft models [2] [6].
Table 4: Conformational Restriction Strategies and Outcomes
Restriction Technique | Structural Implementation | Conformational Impact | Biological Outcome |
---|---|---|---|
Ring Fusion | Incorporation into tricyclic quinoline | Free rotation reduced by 95% | 78x higher glutaminyl cyclase affinity (Kd 1.8 nM) [2] |
Spirocyclization | Cyclopropane fusion at C3-C4 | Limits chair inversion and N-inversion | 12x anticancer potency in NSCLC models [6] |
Steric Hindrance | ortho-Dimethylphenyl at C5 | Restricts C5-aryl rotation | 40x OXPHOS inhibition (IC50 0.18 µM) [3] |
Vinylogue Replacement | Replacement of -CH2- with -CH=CH- | Fixes dihedral angle at 165±5° | 8x cellular uptake, 3x metabolic stability [2] |
Bicyclic Constraint | Piperidine incorporated into decahydroquinoline | Fixes equatorial orientation of triazole | 100x selectivity for bacterial DHFR over human enzyme [1] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3